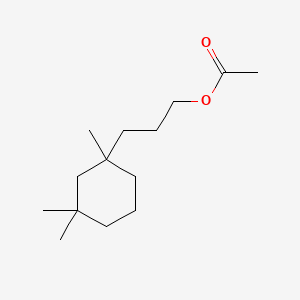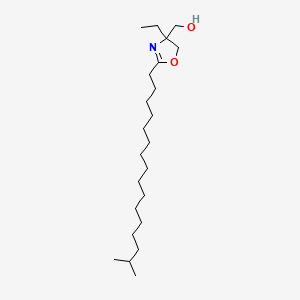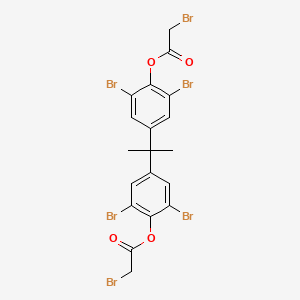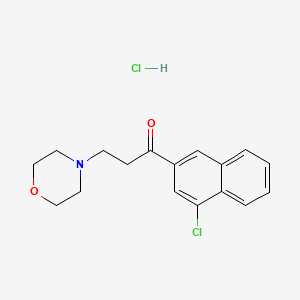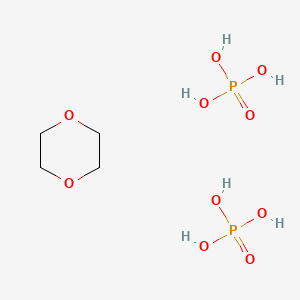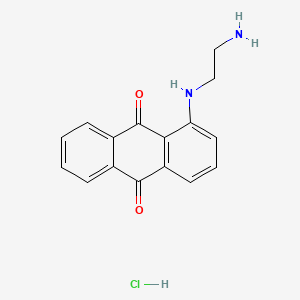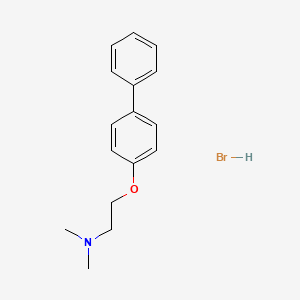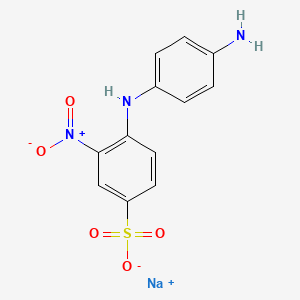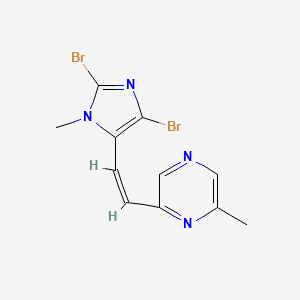
Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” is a complex organic compound that belongs to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrazine derivative with an imidazole precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.
Substitution: Halogen atoms (bromine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Potential use as a probe or ligand in biochemical assays and studies.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” involves its interaction with specific molecular targets and pathways. The dibromo-imidazole moiety may interact with enzymes or receptors, modulating their activity. The pyrazine ring can also participate in electron transfer processes, influencing redox reactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazine, 2,3-dimethyl-: A simpler pyrazine derivative with two methyl groups.
Imidazole, 2,4,5-tribromo-: An imidazole derivative with three bromine atoms.
Pyrazine, 2-ethyl-3-methyl-: Another pyrazine derivative with ethyl and methyl groups.
Uniqueness
“Pyrazine, 2-((Z)-2-(2,5-dibromo-3-methyl-imidazol-4-yl)ethenyl)-6-methyl-” is unique due to its combination of a pyrazine ring with a dibromo-imidazole moiety and a methyl group
Properties
CAS No. |
138335-75-8 |
|---|---|
Molecular Formula |
C11H10Br2N4 |
Molecular Weight |
358.03 g/mol |
IUPAC Name |
2-[(Z)-2-(2,5-dibromo-3-methylimidazol-4-yl)ethenyl]-6-methylpyrazine |
InChI |
InChI=1S/C11H10Br2N4/c1-7-5-14-6-8(15-7)3-4-9-10(12)16-11(13)17(9)2/h3-6H,1-2H3/b4-3- |
InChI Key |
JPMBZQGPMNCDTD-ARJAWSKDSA-N |
Isomeric SMILES |
CC1=CN=CC(=N1)/C=C\C2=C(N=C(N2C)Br)Br |
Canonical SMILES |
CC1=CN=CC(=N1)C=CC2=C(N=C(N2C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


